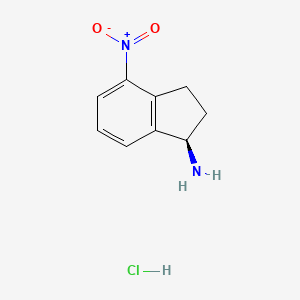

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as 4-NIDA hydrochloride and is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

科学的研究の応用

Synthesis and Molecular Structure

A study by Volkov et al. (2007) detailed the synthesis and molecular structure of derivatives related to 4-nitro-2,3-dihydro-1H-inden, including the 4-nitro derivatives and oxidation by-products. These compounds were studied using X-ray structural analysis, highlighting the molecular interactions and structural characteristics of nitro derivatives in chemical synthesis processes (Volkov et al., 2007).

Alternative Reduction Methods

Pehlivan et al. (2011) reported an alternative method for reducing aromatic nitro compounds to amines using a TMDS-iron catalyst system. This methodology was highlighted for its selectivity and efficiency in synthesizing amines from nitro compounds, providing a straightforward approach to isolating amine hydrochloride salts with good yields. The method demonstrated selectivity towards various functional groups, offering a versatile tool for chemical synthesis (Pehlivan et al., 2011).

Electrosynthesis of Amines

Mikhal’chenko et al. (2007) explored the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, showing its resemblance to nitrobenzene. Through electroreduction, they obtained amine chlorohydrates, demonstrating an efficient pathway for synthesizing amine derivatives from nitro compounds. This study provides insights into the applications of electrochemical methods in the synthesis of amine hydrochlorides from nitro precursors (Mikhal’chenko et al., 2007).

Applications in Organic Synthesis

Research by Prashad et al. (2006) detailed an efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan. This synthesis process involves a six-step procedure with a 49% overall yield. The methodology emphasized regioselective Friedel-Crafts acetylations and hydrogenations, showcasing the compound's utility in complex organic synthesis processes (Prashad et al., 2006).

特性

IUPAC Name |

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSMCZEHIXIMB-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)